Methyl 3-amino-6-phenylpyridazine-4-carboxylate

Physicochemical profiling Building block selection Purification optimization

Methyl 3-amino-6-phenylpyridazine-4-carboxylate (CAS 1099794-24-7) is a heterocyclic building block belonging to the 3-amino-6-phenylpyridazine class, which has been extensively validated as a privileged scaffold in medicinal chemistry for acetylcholinesterase inhibition, anti-neuroinflammatory activity, and kinase inhibition. The compound carries a methyl ester at the 4-position (MW 229.23 g/mol, formula C₁₂H₁₁N₃O₂), a free primary amine at the 3-position, and a phenyl ring at the 6-position.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 1099794-24-7
Cat. No. B3022755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-phenylpyridazine-4-carboxylate
CAS1099794-24-7
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NN=C1N)C2=CC=CC=C2
InChIInChI=1S/C12H11N3O2/c1-17-12(16)9-7-10(14-15-11(9)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,15)
InChIKeyOHSZPNCXEOTZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-6-phenylpyridazine-4-carboxylate (CAS 1099794-24-7): Physicochemical Identity and Procurement-Relevant Properties


Methyl 3-amino-6-phenylpyridazine-4-carboxylate (CAS 1099794-24-7) is a heterocyclic building block belonging to the 3-amino-6-phenylpyridazine class, which has been extensively validated as a privileged scaffold in medicinal chemistry for acetylcholinesterase inhibition, anti-neuroinflammatory activity, and kinase inhibition [1][2]. The compound carries a methyl ester at the 4-position (MW 229.23 g/mol, formula C₁₂H₁₁N₃O₂), a free primary amine at the 3-position, and a phenyl ring at the 6-position [3]. Its reported melting point is 156–157 °C (ethyl acetate/cyclohexane), with a predicted LogP of approximately 1.5–1.6 and a predicted pKa of 2.74, distinguishing it from the parent 3-amino-6-phenylpyridazine scaffold in several procurement-relevant physicochemical dimensions [3].

Why Methyl 3-Amino-6-phenylpyridazine-4-carboxylate Cannot Be Replaced by Common In-Class Building Blocks Without Experimental Re-validation


The 3-amino-6-phenylpyridazine scaffold derives its biological activity from a precise spatial arrangement of three functional elements: a lipophilic cationic head at the 3-amino position, a central pyridazine ring, and a phenyl group at the 6-position [1]. Introducing a methyl ester at the 4-position simultaneously alters the compound's hydrogen-bonding capacity, electronic distribution, lipophilicity, and acidity relative to the unsubstituted parent scaffold 3-amino-6-phenylpyridazine (ΔLogP ≈ −0.7 to −0.8, ΔpKa ≈ −2.1 units), and provides a synthetic handle absent in the 4-unsubstituted analog [2]. Conversely, removing the 6-phenyl group (as in methyl 3-aminopyridazine-4-carboxylate) eliminates the hydrophobic aryl interaction essential for target engagement in validated chemotypes such as GABA-A antagonists, AChE inhibitors, and p38α MAPK inhibitors [1][3]. These multidimensional differences preclude simple interchange of in-class analogs without re-optimization of reaction conditions or biological activity.

Quantitative Differentiation of Methyl 3-Amino-6-phenylpyridazine-4-carboxylate Against Closest Structural Analogs


Physicochemical Differentiation vs. 3-Amino-6-phenylpyridazine (CAS 14966-91-7): Melting Point, Lipophilicity, and Acidity

Methyl 3-amino-6-phenylpyridazine-4-carboxylate exhibits a melting point of 156–157 °C, which is 4–5 °C higher than that of 3-amino-6-phenylpyridazine (152 °C) [1][2]. The introduction of the 4-carboxylate methyl ester reduces the predicted LogP from 2.307 (parent scaffold) to approximately 1.5–1.6, a decrease of ~0.7–0.8 log units [3]. The predicted pKa drops from 4.84 (parent) to 2.74, reflecting the electron-withdrawing effect of the ester and a shift in the protonation site [4]. Density increases from 1.193 g/cm³ (parent) to 1.264 g/cm³ [3]. These differences affect chromatographic behavior, solvent partitioning, and salt formation during synthesis and purification workflows.

Physicochemical profiling Building block selection Purification optimization

Synthetic Handle Differentiation: 4-Carboxylate Methyl Ester Enables Divergent Derivatization vs. 4-Unsubstituted Parent Scaffold

The methyl ester at position 4 provides a synthetic handle for at least three distinct derivatization pathways that are unavailable with the 4-unsubstituted parent scaffold 3-amino-6-phenylpyridazine: (i) hydrolysis to the free carboxylic acid for amide coupling; (ii) direct aminolysis to the primary amide; and (iii) reduction to the hydroxymethyl analog . In the validated synthetic protocol of Attanasi et al. (2009), the target compound is obtained in 80% isolated yield from (2-chloro-1-phenylethenyl)iminourea and methyl cyanoacetate in chloroform with N,N-diisopropylethylamine, demonstrating efficient one-step construction of the fully functionalized pyridazine core with the ester pre-installed [1][2]. By contrast, introducing a carboxylate group at the 4-position of 3-amino-6-phenylpyridazine post hoc would require additional protection/deprotection and oxidation steps, reducing overall efficiency.

Medicinal chemistry Parallel synthesis SAR exploration

6-Phenyl Pharmacophore Requirement: Differentiation from Methyl 3-Aminopyridazine-4-carboxylate (CAS 1256633-18-7)

Methyl 3-aminopyridazine-4-carboxylate (CAS 1256633-18-7, MW 153.14, LogP 1.26) lacks the 6-phenyl substituent present in the target compound [1]. Extensive SAR studies on the 3-amino-6-phenylpyridazine class have established that the 6-phenyl group is a critical pharmacophoric element for biological activity across multiple targets. In the AChE inhibitor series, the 6-phenylpyridazine core was essential for achieving sub-micromolar potency, with the most active derivative (3y) showing an IC₅₀ of 0.12 µM—a 5000-fold improvement over minaprine [2]. Similarly, in the p38α MAPK inhibitor program, the 3-amino-6-phenylpyridazine scaffold compound MW01-3-183WH served as the validated starting point, with the phenyl ring occupying a critical hydrophobic pocket near the Thr106 gatekeeper residue [3]. The 6-phenyl-deleted analog (MW 153.14 vs. 229.23 for the target) has no reported activity in these validated biological contexts .

Structure-activity relationship Pharmacophore modeling Target engagement

Literature Precedent and Scaffold Validation: 3-Amino-6-phenylpyridazine Core in Drug Discovery Programs

The 3-amino-6-phenylpyridazine scaffold—the core structure of methyl 3-amino-6-phenylpyridazine-4-carboxylate—has been validated across multiple independent drug discovery programs with quantitative activity benchmarks: (a) AChE inhibition: compound 3y achieves an IC₅₀ of 0.12 µM on purified AChE, representing a 5000-fold potency gain over minaprine (IC₅₀ 85 µM) [1]; (b) anti-neuroinflammatory activity: a 3-amino-6-phenylpyridazine derivative selectively blocks IL-1β, iNOS, and NO production in activated glia at concentrations that do not inhibit beneficial glial functions [2]; (c) p38α MAPK inhibition: MW01-2-069A-SRM, built on the 3-amino-6-phenylpyridazine scaffold, inhibits p38α MAPK with an IC₅₀ of ~0.8 µM and shows selectivity over p38δ, p38γ, and 40 other kinases at 20 µM [3]; (d) GABA-A antagonism: arylaminopyridazine derivatives including SR 95103 and SR 95531 act as selective, competitive GABA-A receptor antagonists [4]. The target compound provides the same validated core scaffold with an additional 4-carboxylate ester synthetic handle, enabling exploration of the SAR at the 4-position without de novo scaffold synthesis.

Drug discovery Scaffold validation CNS drug development

Purity and Quality Assurance Benchmarks: Inter-Vendor Comparability and Documentation Availability

Methyl 3-amino-6-phenylpyridazine-4-carboxylate is commercially available at purities of 97% (Leyan, Chemenu, Moldb) and ≥98% (MolCore, NLT 98% specification) . Several suppliers provide supporting analytical documentation including NMR, HPLC, and LC-MS characterization data . MolCore explicitly states ISO certification compliance for this product, supporting its use in GLP-adjacent pharmaceutical R&D and quality control workflows . By contrast, the parent scaffold 3-amino-6-phenylpyridazine (CAS 14966-91-7) is typically offered at 95–97% purity with less comprehensive characterization documentation, and the simpler analog methyl 3-aminopyridazine-4-carboxylate shows greater inter-vendor variability in reported purity and physicochemical property data . The higher and more consistently reported purity of the target compound, combined with the availability of batch-specific analytical data, supports its use as a reliable building block in multi-step synthesis where impurity carry-through could compromise downstream biological assay interpretation.

Quality control Procurement specification Analytical characterization

Optimal Procurement Scenarios for Methyl 3-Amino-6-phenylpyridazine-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion at the 4-Position of the 3-Amino-6-phenylpyridazine Scaffold

Research teams exploring structure-activity relationships at the 4-position of the validated 3-amino-6-phenylpyridazine pharmacophore should prioritize methyl 3-amino-6-phenylpyridazine-4-carboxylate over the 4-unsubstituted parent scaffold. The pre-installed methyl ester enables direct hydrolysis to the carboxylic acid for amide coupling library synthesis, or direct aminolysis, without the multi-step protection/oxidation sequence required when starting from 3-amino-6-phenylpyridazine. The Attanasi protocol further allows re-synthesis of the building block in 80% yield should in-house supply be exhausted, using readily available starting materials [1][2]. The compound's LogP of ~1.6 (vs. 2.307 for the parent scaffold) may also favor aqueous-compatible coupling conditions for amide bond formation [3].

GABA-A Antagonist Tool Compound and Precursor Synthesis

Methyl 3-amino-6-phenylpyridazine-4-carboxylate is explicitly identified in the primary literature as a structural precursor to GABA-A antagonist analogues [1]. The synthesis paper by Attanasi et al. (2009, Org. Lett.) positions this compound class as direct synthetic entry points to GABA-A antagonist chemotypes. Researchers developing GABA-A receptor tool compounds (analogous to SR 95103 and SR 95531) can use the target compound's methyl ester as a masked carboxylic acid, enabling late-stage unveiling and functionalization to install the GABA-derived side chain characteristic of this pharmacophore class [2]. Procurement of this specific building block eliminates the need for a 4-position oxidation/esterification sequence that would be required if starting from the parent scaffold.

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs Targeting CNS-Penetrant Chemotypes

The 3-amino-6-phenylpyridazine scaffold has demonstrated CNS relevance through its incorporation into p38α MAPK inhibitors (MW01-2-069A-SRM, IC₅₀ ~0.8 µM) and AChE inhibitors [1][2]. Methyl 3-amino-6-phenylpyridazine-4-carboxylate provides this CNS-validated scaffold with a functional handle at the 4-position for fragment growth or scaffold-hopping strategies. The lower LogP (1.6 vs. 2.307 for the parent scaffold) may contribute favorably to CNS multiparameter optimization (MPO) scores, and the lower pKa (2.74 vs. 4.84) reduces the risk of P-glycoprotein recognition associated with basic amines [3]. Procurement of this building block is indicated when CNS drug discovery programs seek to explore 4-position substitution on a core scaffold with pre-existing target validation.

High-Throughput Parallel Synthesis Requiring Batch-to-Batch Consistency and Documented Purity

For parallel synthesis workflows where building block purity directly impacts library quality and biological assay reproducibility, methyl 3-amino-6-phenylpyridazine-4-carboxylate offers advantages over less rigorously characterized analogs. With documented purity specifications of 97–98% (NLT 98% from ISO-certified suppliers) and availability of batch-specific NMR, HPLC, and LC-MS data, this building block supports the documentation standards required for patent filings, regulatory submissions, or publication in high-impact medicinal chemistry journals [1][2]. The well-defined melting point (156–157 °C) provides an additional identity verification endpoint that is not reliably available for the comparator methyl 3-aminopyridazine-4-carboxylate (mp reported as 84–86 °C from some sources, not reported from others) [3].

Quote Request

Request a Quote for Methyl 3-amino-6-phenylpyridazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.